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molecular formula C15H22N4O B8346922 1-[3-(Morpholin-4-yl)butyl]-1H-indazol-3-amine CAS No. 89007-83-0

1-[3-(Morpholin-4-yl)butyl]-1H-indazol-3-amine

Cat. No. B8346922
M. Wt: 274.36 g/mol
InChI Key: ZDRLFKJYRCWUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04533731

Procedure details

The same procedures as described in Example 1 were repeated except that 4.50 g of 3-aminoindazole and 5.03 g of (1-methyl-3-bromopropyl)-morpholine hydrobromide were employed instead of the 5.66 g of 3-amino-4-chloroindazole and the 4.83 g of 3-bromopropyldiethylamine hydrobromide, respectively. As a result, 1-(3-morpholinobutyl)-3-aminoindazole having the following analytical values was obtained in a yield of 48%.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
5.03 g
Type
reactant
Reaction Step Two
Quantity
5.66 g
Type
reactant
Reaction Step Three
Quantity
4.83 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.Br.[CH3:12][CH:13]([N:17]1[CH2:22][CH2:21][O:20][CH2:19][CH2:18]1)[CH2:14][CH2:15]Br.NC1C2C(=CC=CC=2Cl)NN=1.Br.BrCCCN(CC)CC>>[O:20]1[CH2:21][CH2:22][N:17]([CH:13]([CH3:12])[CH2:14][CH2:15][N:4]2[C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[C:2]([NH2:1])=[N:3]2)[CH2:18][CH2:19]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
NC1=NNC2=CC=CC=C12
Step Two
Name
Quantity
5.03 g
Type
reactant
Smiles
Br.CC(CCBr)N1CCOCC1
Step Three
Name
Quantity
5.66 g
Type
reactant
Smiles
NC1=NNC2=CC=CC(=C12)Cl
Step Four
Name
Quantity
4.83 g
Type
reactant
Smiles
Br.BrCCCN(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C(CCN1N=C(C2=CC=CC=C12)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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